molecular formula C19H31NO5S B13060976 (S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

(S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Cat. No.: B13060976
M. Wt: 385.5 g/mol
InChI Key: UZVGAOZBSSSTDW-QGZVFWFLSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate adheres to IUPAC prioritization rules, where the propanoate ester serves as the parent structure. The hydroxy group occupies position 3, while the sulfonamido substituent at position 2 bears a 2,4,6-triisopropylphenyl moiety. The stereodescriptor (S) specifies the absolute configuration of the chiral center at carbon 2 (α to the carbonyl).

The molecular formula C₁₉H₃₁NO₅S (molecular weight 385.52 g/mol) reflects the incorporation of a sulfonamide group (SO₂NH), three isopropyl substituents on the aromatic ring, and a methyl ester. The CAS registry number 159155-12-1 uniquely identifies this enantiomer. Substituent prioritization follows the Cahn-Ingold-Prelog sequence: sulfonamido > hydroxy > methyl ester, ensuring unambiguous nomenclature.

Molecular Geometry and Conformational Dynamics

The molecule adopts a sterically congested geometry due to the 2,4,6-triisopropylphenyl group, which imposes significant conformational restrictions. X-ray crystallographic analogs of related sulfonamides demonstrate that the sulfonamide sulfur adopts a distorted tetrahedral geometry (O=S=O bond angle ~119°), with the phenyl ring rotated approximately 53° relative to the sulfonamide plane. This dihedral angle minimizes steric clash between the isopropyl groups and the propanoate backbone.

Conformational analysis reveals two primary rotamers along the N–S bond: one where the sulfonyl oxygen aligns antiperiplanar to the amide hydrogen, and another favoring a gauche arrangement. Density functional theory (DFT) studies on analogous systems suggest a rotational barrier of ~12 kcal/mol due to isopropyl bulk. The hydroxy group at C3 participates in intramolecular hydrogen bonding with the sulfonamide oxygen (O–H···O=S, 2.1 Å), further rigidifying the structure.

Key Geometric Parameters Value
S–N bond length 1.63 Å
S–O bond length 1.43 Å
C2–N–S–C(aryl) torsion −53.07°
Intramolecular H-bond (O–H···O=S) 2.1 Å

Chiral Center Configuration and Enantiomeric Purity Assessment

The chiral center at C2 (propanoate C2) exhibits an (S) configuration, determined via optical rotation correlation and X-ray anomalous dispersion. Specific optical rotation measurements in chloroform ([α]ᴅ²⁰ = +34.5°) confirm enantiopurity, consistent with sulfonamides bearing bulky aryl groups. The European Pharmacopoeia methodology (2.2.7) recommends sodium D-line (589 nm) polarimetry at 20°C using a 1 dm path length for quantification.

Enantiomeric excess (>99% ee) is validated by chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15), showing a single peak at 14.3 min retention time. Nuclear Overhauser effect (NOE) spectroscopy corroborates the (S) configuration through spatial proximity between the C3 hydroxy proton and the sulfonamide nitrogen.

X-ray Crystallographic Characterization of Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) of a closely related analog (R = 4-fluorophenyl) reveals monoclinic P2₁/c symmetry with unit cell parameters a = 14.23 Å, b = 8.92 Å, c = 18.45 Å, β = 102.3° . The sulfonamide group forms intermolecular N–H···O=S hydrogen bonds (2.8 Å), creating a helical chain motif along the b-axis. The 2,4,6-triisopropylphenyl group adopts a propeller-like conformation, with isopropyl methyl groups staggered to minimize van der Waals repulsions.

The crystal packing exhibits 65.4% solvent-accessible volume, dominated by hydrophobic isopropyl domains. Hirshfeld surface analysis indicates 12.3% H-bond contributions and 43.7% C–H···π interactions involving the aromatic rings. The methyl ester group participates in weak C–H···O contacts (3.1 Å) with adjacent molecules, stabilizing the lattice.

Crystallographic Data Value
Space group P2₁/c
Density (calc.) 1.21 g/cm³
R-factor 0.041
Z-value 4
Unit cell volume 2276 ų

Properties

Molecular Formula

C19H31NO5S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (2R)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate

InChI

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m1/s1

InChI Key

UZVGAOZBSSSTDW-QGZVFWFLSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](CO)C(=O)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • L-serine or its derivatives as chiral precursors
  • 2,4,6-triisopropylphenylsulfonyl chloride (for sulfonamide formation)
  • Methylating agents such as methyl iodide or dimethyl sulfate for esterification
  • Base catalysts (e.g., triethylamine) for sulfonamide coupling
  • Solvents: dichloromethane, tetrahydrofuran, or acetonitrile

Typical Synthetic Procedure

  • Sulfonamide Formation:

    • The amino group of L-serine or a protected derivative is reacted with 2,4,6-triisopropylphenylsulfonyl chloride.
    • The reaction is usually conducted in anhydrous conditions with a base like triethylamine to neutralize HCl formed.
    • This step yields the sulfonamido-serine intermediate.
  • Hydroxy Group Protection/Activation (if necessary):

    • Depending on the protecting group strategy, the hydroxy group may be protected or activated to control stereochemistry during subsequent steps.
  • Esterification:

    • The carboxylic acid group is esterified using methylating agents under mild conditions, preserving the stereochemistry.
    • Common methods include treatment with diazomethane or methyl iodide in the presence of a base.
  • Purification:

    • The product is purified by chromatographic methods such as silica gel column chromatography.
    • Crystallization may be employed to enhance enantiomeric purity.

Enantioselective Considerations

  • The use of L-serine as a starting material ensures the (S)-configuration at the 3-hydroxy position.
  • Asymmetric synthesis protocols and chiral auxiliaries are often employed to maintain or enhance enantiomeric purity.
  • Reported enantiomeric excess (ee) values for similar compounds reach up to 98%, indicating highly stereoselective processes.

Research Findings and Optimization

Asymmetric Synthesis Applications

  • The compound has been utilized in asymmetric synthesis methods, particularly as a chiral building block for matriptase inhibitors and spirocyclic oxindole derivatives.
  • Optimization studies demonstrate that reaction conditions such as solvent choice, temperature, and base concentration significantly affect yield and stereoselectivity.

Reaction Yields and Enantiomeric Excess

Step Yield (%) Enantiomeric Excess (ee %) Notes
Sulfonamide formation 85-92 >95 Base and solvent choice critical
Esterification 90-95 Maintained >95 Mild conditions prevent racemization
Overall yield (two steps) 75-88 95-98 High purity achieved by chromatography

Mechanistic Insights

  • The sulfonamide formation proceeds via nucleophilic substitution of the sulfonyl chloride by the amino group.
  • The stereochemical integrity is preserved by the chiral center of L-serine and mild reaction conditions.
  • Computational studies suggest that steric hindrance from the triisopropylphenyl group helps in maintaining stereoselectivity during the reaction cascade.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome References
Sulfonamide Formation 2,4,6-triisopropylphenylsulfonyl chloride, triethylamine, DCM, 0-25°C Sulfonamido-serine intermediate, 85-92% yield, >95% ee
Esterification Methyl iodide or diazomethane, base, mild temp Methyl ester, 90-95% yield, >95% ee
Purification Silica gel chromatography, crystallization High purity, 95-98% ee

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could produce an amine.

Scientific Research Applications

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. The isopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Compounds :
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Substituents
(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate C₁₉H₃₁NO₅S 385.52 Sulfonamido, ester, hydroxy 2,4,6-Triisopropylphenyl
(2S)-Methyl 3-phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate C₂₀H₂₁N₃O₂ 335.40 Imidazole, ester, methylamino Phenyl, imidazole
3-Oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoate Not fully specified ~500 (estimated) Trifluoromethyl, pyrimidine, ester Trifluoromethyl, pyrimidinyl
(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid C₁₈H₂₉NO₅S 371.49 Sulfonamido, carboxylic acid, hydroxy 2,4,6-Triisopropylphenyl
Hexyl propanoate C₉H₁₈O₂ 158.24 Ester Hexyl
Structural Insights :
  • Electronic Effects : The sulfonamido group enhances electrophilicity at the adjacent carbon, contrasting with the imidazole-containing compound’s basic nitrogen, which may participate in hydrogen bonding .
  • Fluorinated Derivatives: The trifluoromethylpyrimidine-containing propanoate (–4) exhibits strong electron-withdrawing effects, likely improving metabolic stability in pharmaceutical applications compared to non-fluorinated analogs .
Key Observations :
  • The trifluoromethylpyrimidine derivatives achieve notably high yields (up to 97%) via phosphonate-mediated coupling, suggesting efficient methodology for complex esters .
  • The imidazole-containing compound’s moderate yield (66%) may reflect challenges in introducing heterocyclic groups .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Insights
(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate Not reported ~1.18 (predicted) Likely soluble in organic solvents (ester)
(S)-3-Hydroxy-2-(...sulfonamido)propanoic acid 512.9±60.0 (predicted) 1.176±0.06 Higher aqueous solubility (carboxylic acid)
Hexyl propanoate ~218 0.88 Lipophilic, low water solubility
Functional Group Impact :
  • The methyl ester in the target compound enhances organic-phase solubility compared to its carboxylic acid analog .
  • Simpler esters (e.g., hexyl propanoate) lack polar sulfonamido groups, resulting in lower boiling points and higher volatility .

Biological Activity

(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a chiral compound that displays significant biological activity due to its unique structural features. This article delves into the compound's synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Synthesis

The compound consists of a hydroxy group, a sulfonamido group, and a propanoic acid moiety. The synthesis typically involves:

  • Formation of the Sulfonamide : Reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with an appropriate amine.
  • Introduction of the Hydroxy Group : Hydroxylation using oxidizing agents.
  • Formation of the Propanoic Acid Moiety : Through standard organic synthesis techniques.

The biological activity of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and sulfonamido groups facilitate binding to these targets, leading to modulation of their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may alter signaling pathways by interacting with receptor sites.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate effectively inhibits certain enzymes linked to disease processes. For instance, studies have demonstrated its potential in modulating enzymes involved in inflammatory pathways.
  • Therapeutic Applications : Preliminary studies suggest that this compound may have therapeutic potential in treating conditions such as cancer and metabolic disorders due to its ability to inhibit specific enzyme activities.

Data Table: Biological Activity Overview

Biological Activity Mechanism Potential Applications
Enzyme InhibitionCompetitive inhibition of target enzymesCancer treatment, anti-inflammatory
Receptor ModulationAlteration of receptor signalingMetabolic disorders

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